molecular formula C20H12N4O5S B2539121 N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)-3,5-dinitrobenzamide CAS No. 313647-66-4

N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)-3,5-dinitrobenzamide

Cat. No. B2539121
CAS RN: 313647-66-4
M. Wt: 420.4
InChI Key: QGSYUUIMGQAMCQ-UHFFFAOYSA-N
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Description

N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)-3,5-dinitrobenzamide is a novel compound that has shown promising results in various scientific research applications. This compound is synthesized using a multi-step reaction process that involves the use of different reagents and solvents. The synthesis method is critical to ensure the purity and yield of the final product.

Scientific Research Applications

  • Synthesis and Experimental Studies : Researchers synthesized the compound and evaluated its corrosion inhibition efficiency on copper using techniques such as electrochemical impedance spectroscopy (EIS), potentiodynamic polarization, scanning electron microscopy (SEM), and atomic force microscopy (AFM). The experiments were conducted in 1 M HCl solution .

Fluorescent Ultrathin Covalent Triazine Framework (F-CTF) Nanosheets

While not directly related to the compound, it’s interesting to note that electron-deficient monomers like (Z)-N-(4-(naphthalen-1-yl)thiazol-2(3H)-ylidene)-3,5-dinitrobenzamide have been incorporated into 2D frameworks. For instance, introducing such monomers into covalent triazine frameworks (CTFs) led to the construction of fluorescent ultrathin CTF nanosheets. These nanosheets have potential applications in optoelectronics and sensing .

Ternary Polymer Solar Cells (PSCs)

Again, not directly related to the compound, but it’s worth mentioning that ternary polymer solar cells (PSCs) with three active layer components (two donors with one acceptor, or two acceptors with one donor) have been explored as a strategy to improve power conversion efficiencies (PCEs) in solar cells .

properties

IUPAC Name

N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)-3,5-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N4O5S/c25-19(13-8-14(23(26)27)10-15(9-13)24(28)29)22-20-21-18(11-30-20)17-7-3-5-12-4-1-2-6-16(12)17/h1-11H,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGSYUUIMGQAMCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)NC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)-3,5-dinitrobenzamide

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